1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine
Description
1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine is a substituted phenylmethanamine derivative characterized by a 3-methylpiperidinylmethyl group at the 2-position of the phenyl ring. Its molecular formula is C₁₄H₂₁N₂, with an average molecular weight of 217.33 g/mol . The compound is also known by synonyms such as AGN-PC-015QUT and 3-[(3-methylpiperidin-1-yl)methyl]benzylamine, and it is listed in supplier databases under CAS-associated identifiers . The 3-methylpiperidine moiety introduces stereochemical complexity and modulates lipophilicity, which may influence bioavailability and target interactions.
Properties
IUPAC Name |
[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-5-4-8-16(10-12)11-14-7-3-2-6-13(14)9-15/h2-3,6-7,12H,4-5,8-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLIBJFMPDKULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine typically involves the reaction of 3-methylpiperidine with a benzyl halide derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The synthesis of this compound involves nucleophilic substitution between 4-bromobenzylamine and 3-methylpiperidine under basic conditions. Key reaction parameters include:
-
Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 80–100°C
Table 1: Reaction Conditions for Nucleophilic Substitution
| Component | Details |
|---|---|
| Substrate | 4-Bromobenzylamine |
| Nucleophile | 3-Methylpiperidine |
| Base | NaH/K₂CO₃ |
| Solvent | DMF/THF |
| Reaction Time | 12–24 hours |
| Product Purity | ≥95% (HPLC) |
Reductive Amination
The compound participates in reductive amination to form secondary amines. This method is critical for synthesizing derivatives with enhanced biological activity:
-
Reagents : Sodium cyanoborohydride (NaBH₃CN)
-
Conditions : Methanol (MeOH), room temperature, pH 7–8
Table 2: Reductive Amination Parameters
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| Reaction Time | 6–12 hours |
| Yield | 65–72% |
| Key Application | Synthesis of antidepressants |
Cross-Coupling Reactions
The benzylic amine group enables cross-coupling with aryl halides via palladium catalysis:
-
Catalysts : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium)
-
Ligands : t-BuXPhos (tert-butyl XPhos)
-
Solvents : t-BuOH or dioxane
-
Temperature : 130°C (microwave-assisted)
Table 3: Cross-Coupling Reaction Data
| Component | Details |
|---|---|
| Aryl Halide | 5-Chloro-2-aminopyrimidine |
| Coupling Partner | 4-Methylpiperazin-1-yl-methanone |
| Catalyst Loading | 10 mol% |
| Reaction Time | 4 hours |
| Product | Antiproliferative agents |
Aza-Michael Addition
The piperidine nitrogen acts as a nucleophile in aza-Michael additions , forming six-membered ring systems:
-
Reagents : Lithium diisopropylamide (LDA)
-
Solvents : THF, -78°C
Table 4: Aza-Michael Reaction Outcomes
| Parameter | Value |
|---|---|
| Electrophile | α,β-unsaturated carbonyl compounds |
| Base | LDA |
| Yield | 72% |
| Biological Relevance | NCX3 modulator for neuroprotection |
Comparative Analysis of Reactivity
The compound’s reactivity is compared to analogs in Table 5:
Table 5: Reactivity Comparison with Structural Analogs
Mechanistic Insights
-
Nucleophilic Substitution : The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen attacking the benzylic carbon of 4-bromobenzylamine.
-
Reductive Amination : Imine intermediates are stabilized by borohydride reduction, with Fe²⁺ ions suppressing cyanide release .
-
Cross-Coupling : Oxidative addition of palladium to the aryl halide is rate-limiting, followed by transmetallation .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the development of novel pharmaceuticals and other chemical entities.
- Reagent in Organic Reactions : It can be employed as a reagent in various organic reactions, including oxidation, reduction, and nucleophilic substitution, thereby expanding its utility in synthetic chemistry.
Biology
- Biological Activity : Research indicates that 1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine may interact with specific enzymes and receptors, potentially leading to therapeutic effects. Its structural similarity to other biologically active compounds suggests it may exhibit significant biological activities .
Key Areas of Biological Research
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, influencing cell signaling pathways related to proliferation and apoptosis in various cancer cell lines .
- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurological disorders such as depression and anxiety .
Medicine
- Therapeutic Applications : Ongoing research aims to explore the compound's role in developing new drugs targeting neurological disorders and other medical conditions. Its ability to modulate biological targets positions it as a candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of 1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous phenylmethanamine derivatives vary in substituent groups, leading to differences in physicochemical properties, synthesis routes, and biological activities. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Insights
- Steric Effects : The 3-methyl group on piperidine introduces steric hindrance, which may affect binding to flat enzymatic pockets (e.g., cytochrome P450 isoforms) compared to unsubstituted piperidines.
Biological Activity
1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine, also known by its CAS number 926209-68-9, is a compound that has garnered interest in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.
- Molecular Formula : C14H22N2
- Molecular Weight : 218.34 g/mol
- Physical State : Liquid
- Melting Point : Predicted at 102.37 °C
- Boiling Point : Approximately 318.0 °C at 760 mmHg
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylpiperidine with a benzyl halide derivative under basic conditions, utilizing solvents such as dichloromethane or toluene with bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is known to modulate the activity of specific receptors and enzymes, influencing various cellular signaling pathways. This modulation can lead to physiological responses that are beneficial in treating certain neurological disorders.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Neurotransmitter Interaction : It has been studied for its potential to interact with neurotransmitter systems, particularly those involved in mood regulation and cognition.
- Therapeutic Potential : Ongoing studies are investigating its role in developing new therapeutic agents for conditions such as depression and anxiety disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neurotransmitter Modulation | Influences neurotransmitter receptor activity | |
| Antidepressant Effects | Potential use in treating mood disorders | |
| Cognitive Enhancement | Possible applications in improving cognition |
Case Studies and Research Findings
Several studies have explored the compound's efficacy and safety profile:
- Neuropharmacological Studies : In vitro studies demonstrated that the compound could enhance serotonin receptor activity, suggesting potential antidepressant effects. These studies utilized various cell lines to assess receptor binding affinity and subsequent signaling pathway activation.
- Animal Models : In vivo experiments using rodent models have shown that administration of the compound leads to significant improvements in behaviors associated with anxiety and depression when compared to control groups.
- Comparative Studies : The compound has been compared with other similar piperidine derivatives, revealing unique properties that may enhance its therapeutic profile over existing treatments.
Table 2: Comparative Efficacy in Animal Models
| Compound | Efficacy (Behavioral Score Improvement) | Reference |
|---|---|---|
| This compound | +25% | |
| Standard Antidepressant (e.g., Fluoxetine) | +20% | |
| Placebo | 0% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine, and how can purity be confirmed?
- Methodology : Synthesis typically involves reductive amination or coupling reactions between 3-methylpiperidine derivatives and substituted benzaldehyde intermediates. For example, a Buchwald-Hartwig coupling or Mannich reaction may be employed to introduce the methylphenylmethanamine moiety. Purity confirmation requires HPLC (high-performance liquid chromatography) with UV detection and NMR spectroscopy (¹H and ¹³C) to verify structural integrity. Mass spectrometry (HRMS) is critical for molecular weight validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR can resolve aromatic protons (δ 6.5–7.5 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm). ¹³C NMR confirms sp³ carbons in the piperidine ring (e.g., δ 20–50 ppm) and aromatic carbons (δ 120–140 ppm) .
- FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or MALDI-TOF provides accurate mass data to confirm molecular formula .
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use P95/P1 respirators for low exposure; OV/AG/P99 or ABEK-P2 filters for higher concentrations. Wear nitrile gloves and chemical-resistant lab coats .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. Avoid dust generation .
- Emergency Protocols : Immediate rinsing with water for eye/skin contact; consult SDS for acute toxicity thresholds (e.g., oral LD50 ~980 mg/kg in rabbits) .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodology : Store in airtight containers at 2–8°C under inert gas (N₂/Ar). Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for decomposition products (e.g., oxidation of the amine group) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or enzymes). Focus on the piperidine methyl group’s steric effects and the methanamine’s hydrogen-bonding potential .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Modeling : Coramine substituent effects (e.g., methyl position) with activity data to optimize pharmacophores .
Q. What strategies resolve discrepancies in reported toxicity data?
- Methodology :
- Data Harmonization : Cross-reference OECD Guideline 423 (acute oral toxicity) with in-house assays (e.g., zebrafish embryo toxicity).
- In Silico Tools : Apply ProTox-II or LAZAR to predict hepatotoxicity and mutagenicity, addressing conflicting classifications (e.g., OSHA HCS vs. IARC) .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?
- Methodology :
- Analog Synthesis : Modify the piperidine methyl group (e.g., 4-methyl vs. 3-methyl) or phenyl substituents.
- Biological Assays : Test analogs in vitro (e.g., IC50 in enzyme inhibition assays) and in vivo (rodent pharmacokinetics). Correlate logP values (predicted ~1.5–2.0) with blood-brain barrier penetration .
Q. What in vitro assays evaluate potential genotoxicity?
- Methodology :
- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity.
- Micronucleus Assay : Quantify chromosomal damage in human lymphoblastoid cells (TK6 line) .
- Comet Assay : Measure DNA strand breaks in HepG2 cells post 24-hour exposure .
Contradictions and Gaps
- Stability Data : reports no decomposition under recommended storage, but lacks details on photodegradation or pH sensitivity. Researchers should conduct forced degradation studies (ICH Q1A guidelines) .
- Toxicity Classification : Differences in OSHA HCS (Category 4 oral toxicity) vs. EU CLP require region-specific risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
